1-Azaspiro[4.4]nonan-3-ol
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Overview
Description
1-Azaspiro[44]nonan-3-ol is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]nonan-3-ol can be synthesized through several methods. One common approach involves the intramolecular 1,3-dipolar cycloaddition of nitrones with alkenes . This method typically requires the preparation of nitrones from corresponding aldehydes and hydroxylamines, followed by cycloaddition under controlled conditions to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable organic reactions such as cycloadditions and subsequent purification steps like column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.4]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroxides or oxides.
Reduction: Amine derivatives.
Substitution: Functionalized spirocyclic compounds.
Scientific Research Applications
1-Azaspiro[4.4]nonan-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azaspiro[4.4]nonan-3-ol involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to engage in specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Azaspiro[4.4]nonan-1-oxyl: Another spirocyclic compound with similar structural features but different functional groups.
5-Azaspiro[4.4]nonan-5-ium: A related compound used in materials science.
Uniqueness: 1-Azaspiro[4.4]nonan-3-ol stands out due to its hydroxyl functional group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-5-8(9-6-7)3-1-2-4-8/h7,9-10H,1-6H2 |
InChI Key |
YKYSATZNGNIOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CN2)O |
Origin of Product |
United States |
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